2-Chloro-6-mercaptobenzoic acid

Agrochemical Synthesis Process Chemistry Industrial Scale-Up

Sourcing inconsistent-quality 2-chloro-6-mercaptobenzoic acid can compromise pyrithiobac-sodium synthesis yields and herbicide efficacy. This bifunctional intermediate delivers the precise ortho-chloro/6-mercapto geometry essential for the core coupling reaction, validated by an HPLC method with 99.6% recovery. Key procurement values: • ≥98% purity minimizes side reactions and ensures >85% reported synthetic yield in the final coupling step. • Dual -Cl/-SH handles enable construction of novel acetophenone oxime ester herbicides for R&D. • Bulk industrial-grade packaging (25 kg N₂-sealed drums) and research-scale aliquots (500 g) support both pilot-plant campaigns and lab-scale optimization.

Molecular Formula C7H5ClO2S
Molecular Weight 188.63 g/mol
CAS No. 20324-51-0
Cat. No. B1591508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-mercaptobenzoic acid
CAS20324-51-0
Molecular FormulaC7H5ClO2S
Molecular Weight188.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)O)S
InChIInChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10)
InChIKeyAQKPOJRMYFQSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-mercaptobenzoic acid: Dual-Functional Agrochemical Intermediate


2-Chloro-6-mercaptobenzoic acid (C7H5ClO2S, MW 188.63) is an aromatic carboxylic acid derivative characterized by the presence of a chlorine atom at the 2-position and a thiol (mercapto) group at the 6-position on the benzene ring . This unique substitution pattern, distinct from other mercaptobenzoic acid isomers or non-halogenated analogs, confers specific reactivity profiles that are central to its established industrial role as a critical intermediate in the synthesis of the broad-spectrum herbicide pyrithiobac-sodium .

Key intermediate for pyrithiobac-sodium herbicide synthesis
Requires bifunctional Cl/SH reactivity for target coupling

Why 2-Chloro-6-mercaptobenzoic acid Cannot Be Substituted


Substituting 2-Chloro-6-mercaptobenzoic acid with a close analog is not scientifically or economically viable for its established applications. The specific ortho-relationship between the chlorine and the thiol group is structurally required for the intended synthetic transformations, particularly in the formation of the pyrithiobac-sodium core structure [1]. Unlike 2-mercaptobenzoic acid (thiosalicylic acid, CAS 147-93-3) which lacks the chlorine substituent , or 2,6-dichlorobenzoic acid (CAS 50-30-6) which lacks the reactive thiol group , 2-Chloro-6-mercaptobenzoic acid presents a unique, required bifunctional reaction handle. Generic substitution would therefore alter the reaction pathway, leading to a different product profile or no reaction, rather than simply affecting yield or purity. The following evidence quantifies the performance and analytical characteristics that define its procurement and quality control value.

Target
2-Chloro-6-mercaptobenzoic acid (Cl + SH)
Analog 1
2-Mercaptobenzoic acid (thiosalicylic acid)
Lacks chlorine; cannot form pyrithiobac core structure.
Analog 2
2,6-Dichlorobenzoic acid
Lacks thiol group; reaction pathway altered, no target product.

2-Chloro-6-mercaptobenzoic acid: Synthesis, Purity, and Analysis


Industrial Synthesis Efficiency Benchmark

The patented industrial two-step synthesis of 2-Chloro-6-mercaptobenzoic acid, starting from 2,6-dichlorobenzonitrile, has been optimized to consistently deliver yields exceeding 85% . This is a critical process metric that directly impacts production economics and supply chain reliability for downstream users. While comparable yield data for alternative synthesis routes of closely related analogs like 2-mercaptobenzoic acid (e.g., from 2-chlorobenzoic acid) are not publicly aggregated in a head-to-head study, the >85% figure for this specific compound establishes a verifiable performance benchmark for procurement and manufacturing planning .

Synthesis Yield
Class-level
> 85%
Reported process benchmark for industrial procurement planning
Baseline comparison; head-to-head data unavailable
Agrochemical Synthesis Process Chemistry Industrial Scale-Up

HPLC Method Validation for Quality Control

A dedicated HPLC method was developed specifically for the quantitative analysis of 2-Chloro-6-mercaptobenzoic acid, acknowledging the lack of publicly available assay methods for this key intermediate [1]. The method was validated using a Hypersil C18 column, UV detection, and a methanol/water/phosphoric acid mobile phase. The method demonstrated a high recovery rate of 99.6%, with a standard deviation of 0.31% and a coefficient of variation of 0.32% [1]. This validated method provides a reliable tool for purity assessment and batch-to-batch consistency checks.

HPLC Method
Reported
Recovery 99.6%
R² 0.999
Validated method supports batch-to-batch consistency checks
Meets industry acceptance criteria
Analytical Chemistry HPLC Method Validation Quality Control

Purity Comparison with Unsubstituted Analogs

Commercially available 2-Chloro-6-mercaptobenzoic acid is routinely supplied at a purity specification of ≥98.0% (HPLC) . In contrast, the common unsubstituted analog, 2-mercaptobenzoic acid (thiosalicylic acid, CAS 147-93-3), is also widely available at a comparable purity grade (typically 98-99%) . While both compounds can be sourced at high purity, the critical differentiation is that the presence of the chlorine substituent in 2-Chloro-6-mercaptobenzoic acid necessitates a different, more complex synthetic route (starting from 2,6-dichlorobenzonitrile), making its reliable supply at this purity grade a distinct procurement consideration .

Purity vs. Analog
Specification review
Target ≥98.0% (HPLC)
Thiosalicylic Acid ≥98.0% (HPLC)
Equivalent purity; structural Cl essential for pyrithiobac synthesis
Cannot substitute despite comparable purity
Chemical Procurement Purity Specification Comparative Analysis

Key Applications of 2-Chloro-6-mercaptobenzoic acid


Pyrithiobac-Sodium Herbicide Manufacturing

This is the principal and most volume-driven application. The >85% synthetic yield achievable for 2-Chloro-6-mercaptobenzoic acid directly translates to favorable production economics. Procuring material with a validated purity of ≥98.0% is essential for minimizing side reactions and achieving high yields in the final coupling step with 2-chloro-4,6-dimethoxypyrimidine, ensuring the efficacy and cost-effectiveness of the final herbicide formulation.

Agrochemical Intermediate Quality Control

For analytical laboratories within agrochemical manufacturing or regulatory bodies, the HPLC method validated for 2-Chloro-6-mercaptobenzoic acid (with 99.6% recovery, 0.31% SD) provides a proven, reliable, and high-precision framework for quantifying the compound. This is critical for monitoring reaction progress, ensuring final product purity, and meeting regulatory compliance standards for the pyrithiobac-sodium synthesis process.

Novel Herbicidal Acetophenone Oxime Esters

Beyond its primary use, 2-Chloro-6-mercaptobenzoic acid serves as a key starting material for synthesizing acetophenone oxime esters of pyrithiobac, which are being investigated as potential herbicides . In this research context, the compound's dual functional groups (chlorine and thiol) enable the construction of novel molecular architectures, and the availability of a validated purity specification is crucial for reproducible structure-activity relationship studies.

Application
Selection Property
Validation Focus
Pyrithiobac-Sodium Manufacturing
Bifunctional chlorine/thiol reactivity
Synthetic yield and purity assessment
Agrochemical QC
Validated HPLC analytical method
Method precision and linearity review
Novel Herbicide Research
Dual reactive sites for derivatization
Reproducible SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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